molecular formula C10H22N2O B13200088 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol

Cat. No.: B13200088
M. Wt: 186.29 g/mol
InChI Key: NHRGGAJOVRFOEO-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated compound.

Scientific Research Applications

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a compound featuring a piperidine ring, a six-membered heterocycle containing one nitrogen atom. It has a chiral amino alcohol structure, including an amino group (-NH) and a hydroxyl group (-OH) attached to a carbon chain. The compound's unique structure allows it to engage in various interactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is employed as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Research shows that it exhibits significant biological activity and has been investigated for potential therapeutic uses, particularly in drug development. The compound's mechanism of action involves interactions with specific molecular targets, influencing various biological pathways. Its ability to form hydrogen bonds enhances its interaction with enzymes and receptors, which may modulate their activity. Its interactions are crucial for understanding its pharmacological properties and guiding further drug design efforts. The compound's ability to influence signaling pathways makes it a valuable candidate for further investigation in medicinal chemistry.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in the production of polymers and other materials due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is unique due to its combination of a piperidine ring with an amino and hydroxyl group, which provides a versatile scaffold for further chemical modifications and potential biological activities.

Biological Activity

4-Amino-3-methyl-2-(piperidin-4-yl)butan-2-ol is a chiral amino alcohol compound with significant potential in medicinal chemistry. Its unique structure, featuring both an amino group and a hydroxyl group, allows it to interact with various biological targets, influencing enzymatic activities and receptor functions. This article delves into the biological activity of this compound, synthesizing research findings and case studies to illustrate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H22N2OC_{10}H_{22}N_{2}O with a molecular weight of 186.29 g/mol. The compound's structure includes a piperidine ring, which is common in many pharmacologically active compounds, enhancing its binding affinity to biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activities. The compound's ability to form hydrogen bonds is crucial for its interactions, facilitating its role in various signaling pathways. Its mechanism of action has been linked to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially influencing physiological responses.

Biological Activity and Therapeutic Applications

Studies have demonstrated the compound's potential in various therapeutic areas:

  • Neuropharmacology: Investigations into its effects on neurotransmitter systems suggest it may have applications in treating neurological disorders.
  • Cancer Research: Preliminary studies indicate that the compound could inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects: Research has shown that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis of Biological Activity

Compound Biological Activity Mechanism Therapeutic Potential
This compoundModerate enzyme inhibitionReceptor bindingNeuropharmacology, Cancer
4-Amino-2-methylbutan-2-olLow enzyme inhibitionNon-specific bindingLimited therapeutic use
3-Amino-2-methylbutanolVariable activityUnknownPotential for further study

Case Studies

  • Neurotransmitter Modulation: A study explored the effects of this compound on serotonin receptors, revealing that it could enhance serotonergic signaling, which may be beneficial in treating depression and anxiety disorders.
  • Cancer Cell Line Studies: In vitro studies using cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis through the modulation of specific growth factor receptors.
  • Inflammation Models: Animal models of inflammation showed that administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-amino-3-methyl-2-piperidin-4-ylbutan-2-ol

InChI

InChI=1S/C10H22N2O/c1-8(7-11)10(2,13)9-3-5-12-6-4-9/h8-9,12-13H,3-7,11H2,1-2H3

InChI Key

NHRGGAJOVRFOEO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CCNCC1)O

Origin of Product

United States

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